Dye 937

Description

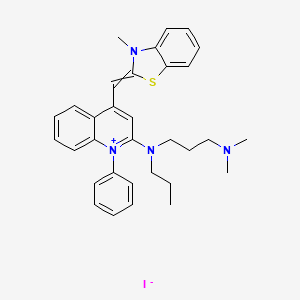

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGNDLJVODASNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735358 | |

| Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195199-04-3 | |

| Record name | 2-{[3-(Dimethylamino)propyl](propyl)amino}-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Novel Quinolinium-Benzothiazole Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of a novel class of quinolinium-benzothiazole dyes. These dyes are of significant interest due to their potential applications in bioimaging, sensing, and phototherapy, owing to their tunable fluorescent properties and environmental sensitivity. This document details the key photophysical parameters, the experimental protocols for their determination, and a generalized workflow for characterization.

Core Photophysical Data

The photophysical properties of a representative novel dye, designated QB-1, were systematically investigated in a range of solvents with varying polarity. The structure of QB-1 consists of a quinolinium acceptor and a benzothiazole donor linked by a methine bridge. The key data are summarized in the tables below, showcasing the dye's solvatochromic behavior.

Table 1: Absorption and Emission Properties of QB-1 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε_max) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |

| Dichloromethane | 9.1 | 485 | 52,000 | 580 | 95 |

| Acetonitrile | 37.5 | 490 | 50,500 | 610 | 120 |

| Ethanol | 24.6 | 488 | 51,000 | 602 | 114 |

| Methanol | 32.7 | 492 | 49,800 | 615 | 123 |

| Water | 80.1 | 505 | 45,000 | 640 | 135 |

Table 2: Fluorescence Quantum Yield and Lifetime of QB-1

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |

| Dichloromethane | 0.45 | 2.8 |

| Acetonitrile | 0.20 | 1.5 |

| Ethanol | 0.25 | 1.8 |

| Methanol | 0.18 | 1.4 |

| Water | 0.05 | 0.5 |

Experimental Protocols

The following sections detail the methodologies used to determine the photophysical properties of the quinolinium-benzothiazole dyes.

UV-Visible Absorption and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer was used for all absorption measurements.

-

A research-grade spectrofluorometer was used for recording fluorescence emission spectra.

Methodology:

-

Sample Preparation: Stock solutions of the QB-1 dye were prepared in the respective solvents at a concentration of 1 mM. Working solutions (typically 1-10 µM) were prepared by dilution to ensure the absorbance was within the linear range of the spectrophotometer (A < 0.1) to minimize inner filter effects.

-

Absorption Spectra: Absorption spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 300–700 nm. The wavelength of maximum absorption (λ_abs) was determined.

-

Emission Spectra: For fluorescence measurements, the sample was excited at its absorption maximum. The emission spectrum was recorded, and the wavelength of maximum emission (λ_em) was identified. The excitation and emission slit widths were typically set to 5 nm.

Fluorescence Quantum Yield (Φ_F) Determination

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere accessory.

Methodology: The absolute method using an integrating sphere was employed for quantum yield determination.

-

Blank Measurement: A quartz cuvette containing only the pure solvent (blank) was placed in the integrating sphere. The emission spectrum of the blank was recorded by exciting at the same wavelength intended for the dye. This measures the scattered excitation light.

-

Sample Measurement: The blank cuvette was replaced with the cuvette containing the QB-1 dye solution (absorbance matched to be ~0.1 at the excitation wavelength). The emission spectrum was recorded under identical conditions.

-

Calculation: The fluorescence quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the reduction in the excitation light peak). The formula is: Φ_F = (Photons emitted) / (Photons absorbed)

Fluorescence Lifetime (τ_F) Measurement

Instrumentation:

-

A Time-Correlated Single Photon Counting (TCSPC) system.

Methodology: TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

-

Excitation: The sample was excited with a pulsed light source (e.g., a picosecond diode laser) at a high repetition rate (e.g., 10-40 MHz). The excitation wavelength was chosen to match the dye's absorption maximum.

-

Photon Detection: The emitted fluorescence photons were detected by a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

Timing: The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first fluorescence photon for millions of excitation-emission events.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime (τ_F).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete photophysical characterization of a novel quinolinium-benzothiazole dye.

Technical Guide: Determination of Fluorescence Quantum Yield for a Novel Benzothiazole-Based Fluorophore

Introduction

Fluorescence spectroscopy is a cornerstone analytical technique in life sciences and materials science, prized for its exceptional sensitivity.[1] A critical parameter for characterizing any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted light.[2] It is defined as the ratio of photons emitted to the photons absorbed.[3] A high quantum yield is often a desirable characteristic for fluorescent probes used in bio-imaging, sensing, and diagnostics.

Benzothiazole derivatives are a significant class of heterocyclic compounds that frequently exhibit unique and advantageous photophysical properties.[4][5][6] Many derivatives display high quantum yields, large Stokes shifts, and sensitivity to their environment, making them ideal candidates for development as advanced fluorescent probes.[7] Some benzothiazoles undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that contributes to their characteristically large Stokes shifts and high photostability.[4][8] This guide provides an in-depth methodology for the accurate determination of the fluorescence quantum yield of a newly synthesized benzothiazole-based fluorophore using the comparative method, which is the most common and accessible approach.

Core Principles of Quantum Yield Determination

The determination of fluorescence quantum yield can be performed through two primary methods: the absolute method and the relative (or comparative) method.

-

Absolute Method: This technique directly measures the ratio of emitted to absorbed photons using an integrating sphere to capture all scattered and emitted light.[2][9] While highly accurate, it requires specialized equipment not available in all laboratories.[10]

-

Relative Method: This more common approach involves comparing the fluorescence properties of the test sample ("T") to a well-characterized standard compound ("S") with a known quantum yield (Φf(S)).[2] The quantum yield of the test sample (Φf(T)) is calculated using the following equation:

Φf(T) = Φf(S) * (Grad(T) / Grad(S)) * (η(T)² / η(S)²)

Where:

-

Grad is the gradient obtained from a plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent used for the test sample and the standard.

This guide will focus on the detailed protocol for the relative method.

-

Experimental Protocol: Relative Quantum Yield Determination

Accurate determination requires careful sample preparation and precise spectroscopic measurements to minimize errors, particularly those arising from the inner filter effect.

Selection of a Suitable Standard

Choosing an appropriate fluorescence standard is critical. The ideal standard should:

-

Have a known, well-documented quantum yield.

-

Absorb and emit in a similar wavelength range as the new benzothiazole fluorophore.[11]

-

Be soluble in the same solvent as the test compound to ensure the refractive index is constant (η(T) = η(S)).

-

Be chemically stable and not prone to photobleaching under the experimental conditions.

Table 1: Common Fluorescence Quantum Yield Standards

| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.51 |

| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |

| 9,10-Diphenylanthracene | Ethanol | 373 | 430 | 0.95 |

Note: The quantum yield of some standards can be highly dependent on the solvent and pH.[1]

Instrumentation

-

UV-Visible Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a high-sensitivity detector and correction capabilities for instrument response.

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

Detailed Procedure

-

Solution Preparation:

-

Prepare stock solutions of the new benzothiazole fluorophore (Test) and the chosen standard (Standard) in the same high-purity, spectroscopic-grade solvent.

-

From these stock solutions, prepare a series of five to six dilutions for both the Test and Standard samples.

-

The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1. Crucially, absorbance must not exceed 0.1 to minimize inner filter effects, where the sample reabsorbs its own emitted fluorescence.[11]

-

-

Absorbance Measurement:

-

Record the UV-Visible absorption spectrum for each dilution of the Test and Standard samples.

-

Use the same solvent as a blank reference.

-

Note the precise absorbance value at the excitation wavelength (λex) that will be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Set the excitation and emission slit widths on the spectrofluorometer to an appropriate value (e.g., 5 nm) and keep these settings identical for all measurements of both the Test and Standard samples. [11][12]

-

Excite each diluted solution at the chosen λex (the same wavelength used for the absorbance readings).

-

Record the fluorescence emission spectrum over the entire emission range of the fluorophore.

-

Measure a solvent blank under the same conditions to check for background fluorescence or Raman scattering peaks.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the Test and Standard compounds, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λex (X-axis).

-

Perform a linear regression on each data set. The resulting plot should be a straight line passing through the origin.[11]

-

The slope of this line is the gradient (Grad) for the Test and Standard samples, respectively.

-

Calculate the quantum yield of the new benzothiazole fluorophore using the equation from Section 2.0. If the same solvent is used for both, the refractive index term (η(T)² / η(S)²) cancels out to 1.

-

Data Presentation: Example Calculation

Let's assume a new Benzothiazole derivative (BTZ-1 ) was analyzed in ethanol using 9,10-Diphenylanthracene as the standard.

Table 2: Photophysical Properties of Standard and BTZ-1

| Compound | Solvent | Abs. Max (nm) | Em. Max (nm) | Excitation λ (nm) | Known Φf |

| 9,10-DPA (Standard) | Ethanol | 373 | 430 | 375 | 0.95 |

| BTZ-1 (Test) | Ethanol | 385 | 510 | 375 | To be determined |

Table 3: Experimental Data for Quantum Yield Calculation

| Sample | Absorbance at 375 nm | Integrated Fluorescence Intensity (a.u.) |

| 9,10-DPA (Standard) | ||

| Dilution 1 | 0.021 | 185,400 |

| Dilution 2 | 0.042 | 371,500 |

| Dilution 3 | 0.065 | 576,800 |

| Dilution 4 | 0.083 | 735,900 |

| Dilution 5 | 0.101 | 892,100 |

| BTZ-1 (Test) | ||

| Dilution 1 | 0.025 | 165,200 |

| Dilution 2 | 0.048 | 317,300 |

| Dilution 3 | 0.069 | 456,100 |

| Dilution 4 | 0.088 | 581,700 |

| Dilution 5 | 0.105 | 694,000 |

From plotting this data:

-

Gradient (Grad(S)) for 9,10-DPA = 8,845,000

-

Gradient (Grad(T)) for BTZ-1 = 6,615,000

Calculation:

-

Φf(T) = 0.95 * (6,615,000 / 8,845,000) * (1.361² / 1.361²)

-

Φf(T) = 0.95 * 0.748

-

Φf(BTZ-1) = 0.71

Visualized Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the processes and principles involved.

References

- 1. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. youtube.com [youtube.com]

- 4. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 9. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. static.horiba.com [static.horiba.com]

- 12. pubs.acs.org [pubs.acs.org]

The Solvatochromic Effect on Quinolinium Iodide Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic effects on quinolinium iodide fluorescent probes. These probes are gaining significant attention in various scientific fields, including cellular imaging, viscosity sensing, and anion detection, owing to their sensitivity to the local microenvironment. This document outlines the core principles of their function, detailed experimental protocols, and quantitative data on their photophysical properties in various solvents.

Core Principles: Intramolecular Charge Transfer and Solvatochromism

The solvatochromic properties of quinolinium iodide probes are primarily governed by an intramolecular charge transfer (ICT) mechanism. In these donor-π-acceptor (D-π-A) systems, the quinolinium core typically acts as the electron acceptor, while a substituted group, often an amine or a styryl moiety, serves as the electron donor.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a significant increase in the dipole moment of the excited state (µₑ) compared to the ground state (µ₉). The energy of these states is differentially stabilized by the polarity of the surrounding solvent.

-

In polar solvents: The highly dipolar excited state is more stabilized than the ground state, resulting in a smaller energy gap between the two states. This leads to a bathochromic (red) shift in the emission spectrum.

-

In nonpolar solvents: The ground state is relatively more stable, leading to a larger energy gap and a hypsochromic (blue) shift in the emission spectrum.

This sensitivity of the absorption and emission spectra to solvent polarity is the essence of solvatochromism.

Quantitative Data on Solvatochromic Effects

The following tables summarize the photophysical properties of representative quinolinium-based fluorescent probes in a range of solvents with varying polarities.

Solvatochromic Data for Benzo-[f]-quinolinium Acetyl Benzoyl Methylid

This zwitterionic compound, structurally related to quinolinium iodide probes, exhibits pronounced negative solvatochromism.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) |

| n-Heptane | 1.92 | 1.388 | 476 |

| n-Hexane | 1.88 | 1.375 | 476 |

| Cyclohexane | 2.02 | 1.427 | 475 |

| Carbon Tetrachloride | 2.24 | 1.460 | 472 |

| 1,4-Dioxane | 2.21 | 1.422 | 473 |

| Benzene | 2.28 | 1.501 | 454 |

| Toluene | 2.38 | 1.497 | 456 |

| Diethyl ether | 4.34 | 1.353 | 453 |

| Chloroform | 4.81 | 1.446 | 439 |

| Ethyl acetate | 6.02 | 1.373 | 445 |

| Tetrahydrofuran | 7.58 | 1.407 | 447 |

| Dichloromethane | 8.93 | 1.424 | 433 |

| Pyridine | 12.4 | 1.510 | 440 |

| Acetone | 20.7 | 1.359 | 430 |

| Ethanol | 24.5 | 1.361 | 415 |

| Methanol | 32.7 | 1.329 | 405 |

| Acetonitrile | 37.5 | 1.344 | 421 |

| Dimethylformamide (DMF) | 36.7 | 1.431 | 430 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 1.479 | 434 |

| Water | 80.1 | 1.333 | 400 |

Data extracted from Avădanei, M. I., & Dorohoi, D. O. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 27(15), 4933.

Photophysical Data for 2-[4-(Dimethylamino)styryl]-1-methylquinolinium Iodide (DASQMI)

This styryl quinolinium iodide probe is a well-studied example exhibiting positive solvatochromism.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Fluorescence λmax (nm) |

| Methylcyclohexane (MCH) | 2.02 | 430 | 480 |

| Dioxane | 2.21 | 435 | 500 |

| Chloroform | 4.81 | 450 | 515 |

| Ethyl Acetate | 6.02 | 440 | 510 |

| Tetrahydrofuran (THF) | 7.58 | 442 | 518 |

| Dichloromethane (DCM) | 8.93 | 452 | 525 |

| Acetone | 20.7 | 445 | 520 |

| Acetonitrile (ACN) | 37.5 | 448 | 522 |

| Dimethylformamide (DMF) | 36.7 | 455 | 525 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 458 | 528 |

| Methanol | 32.7 | 450 | 520 |

| Water | 80.1 | 455 | 488 |

Data compiled from Nag, A., & Chakrabarty, D. (2012). Spectral signature of 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide: a case of negative solvatochromism in water. The journal of physical chemistry. B, 116(28), 8195–8202.

Experimental Protocols

General Synthesis of N-Alkyl Quinolinium Iodide Probes

A common method for the synthesis of N-alkyl quinolinium iodide probes involves the quaternization of a quinoline derivative with an alkyl iodide.

Materials:

-

Substituted quinoline (e.g., 4-methylquinoline, 7-fluoroquinoline)

-

Alkyl iodide (e.g., methyl iodide, octyl iodide)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

-

Dissolve the substituted quinoline in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric equivalent or a slight excess of the alkyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, the N-alkyl quinolinium iodide salt, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Synthesis of a Styryl Quinolinium Iodide Probe

Styryl quinolinium dyes are often synthesized via a Knoevenagel condensation reaction.

Materials:

-

N-Alkyl-4-methylquinolinium iodide (synthesized as per Protocol 3.1)

-

Aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde)

-

Base catalyst (e.g., piperidine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the N-alkyl-4-methylquinolinium iodide and the aromatic aldehyde in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The styryl quinolinium iodide product will typically precipitate.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Purify the product by recrystallization.

Measurement of Solvatochromic Shifts

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare stock solutions of the quinolinium iodide probe in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane).

-

Prepare a series of dilute solutions of the probe in a range of solvents with varying polarities. The concentration should be low enough to avoid aggregation (typically in the micromolar range).

-

For each solution, record the absorption spectrum using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

For each solution, record the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be set at or near the absorption maximum. Determine the emission maximum (λ_em).

-

Tabulate the λ_abs and λ_em values against solvent polarity parameters (e.g., dielectric constant, Reichardt's E_T(30) scale) to analyze the solvatochromic behavior.

Signaling Pathways and Applications

The primary "signaling" mechanism of these probes is the intramolecular charge transfer that gives rise to their solvatochromic properties. This can be harnessed for various applications where the probe can report on the local environment.

Intramolecular Charge Transfer (ICT) Mechanism.

Quinolinium iodide probes are also employed in sensing applications where a change in the local environment is triggered by the presence of a specific analyte.

Workflow for Analyte Sensing.

Conclusion

Quinolinium iodide fluorescent probes represent a versatile class of molecules with significant potential in chemical and biological research. Their pronounced solvatochromic effects, stemming from intramolecular charge transfer, allow for the sensitive detection of changes in the local environment. This guide has provided a comprehensive overview of their properties, including quantitative data and detailed experimental protocols, to aid researchers in their application. The continued development of novel quinolinium-based probes with tailored photophysical and chemical properties will undoubtedly expand their utility in drug discovery and advanced materials science.

Harnessing the Glow: A Technical Guide to the Applications of Novel Quinolinium Fluorescent Dyes in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of molecular biology and drug discovery, the development of sophisticated molecular probes is paramount for elucidating complex biological processes. Among these, fluorescent dyes have emerged as indispensable tools for real-time, non-invasive imaging and sensing. This technical guide delves into the burgeoning field of novel quinolinium-based fluorescent dyes, a class of fluorophores demonstrating exceptional photophysical properties and versatile applicability. Their inherent characteristics, including high fluorescence quantum yields, long fluorescence lifetimes, and environmental sensitivity, position them as powerful reporters for a myriad of molecular events. This document provides an in-depth exploration of their potential applications, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and associated signaling pathways.

Core Advantages of Quinolinium Fluorescent Dyes

Novel quinolinium dyes offer several distinct advantages over conventional fluorophores:

-

High Quantum Yields and Long Lifetimes: Many quinolinium derivatives exhibit high fluorescence quantum yields (often in the range of 0.5-0.8) and long fluorescence lifetimes (typically 10-30 ns), leading to brighter signals and enhanced sensitivity, particularly for fluorescence lifetime imaging (FLIM) applications.[1][2]

-

Photostability: Quinolinium-based probes have demonstrated remarkable photostability, allowing for prolonged imaging experiments with minimal photobleaching, which is crucial for tracking dynamic cellular processes.[2]

-

Environmental Sensitivity: The fluorescence of certain quinolinium dyes is sensitive to the local microenvironment, including pH, polarity, and the presence of specific ions. This property enables the design of "smart" probes that report on specific physiological conditions.

-

Tunable Photophysical Properties: The emission and excitation wavelengths of quinolinium dyes can be modulated through synthetic modifications of their chemical structure, allowing for the development of a palette of colors for multiplexed imaging.

-

Water Solubility: Many quinolinium salts are inherently water-soluble, facilitating their use in biological buffers and live-cell imaging without the need for organic co-solvents that can be cytotoxic.[1]

Quantitative Data Summary

For ease of comparison, the photophysical properties of several representative novel quinolinium-based fluorescent dyes are summarized below.

| Dye/Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Key Application(s) | Reference(s) |

| 6-Methoxy-1-methylquinolinium bromide (CG436) | 339 | 440 | ~0.5-0.64 | ~21 | Nanoparticle sizing, Halide sensing | [1] |

| 1-Methyl-7-amino-quinolinium derivatives | ~450 | ~500-550 | 0.7-0.8 | 12-13 | pH sensing (FLIM) | [2] |

| Pyrrolyl quinolinium (PQ) | Not specified | Not specified | Not specified | Not specified | Mitochondrial membrane potential | [3] |

| Deep-Red Cyanine-Quinolinium Probe B | 443 (reduced form: 550) | 618 (reduced form: 610) | Not specified | Not specified | Mitochondrial NAD(P)H imaging | [4] |

| Quinolizinium-based reagents | Visible light | Tunable | Not specified | Not specified | Cysteine-containing protein modification | [5] |

Potential Applications and Experimental Protocols

The unique properties of quinolinium dyes open up a wide range of applications in molecular biology.

Live-Cell Imaging and Organelle Staining

The high brightness and photostability of quinolinium dyes make them excellent candidates for long-term live-cell imaging. Their cationic nature can facilitate their accumulation in organelles with negative membrane potentials, such as mitochondria.

This protocol is a generalized procedure and may require optimization for specific cell types and quinolinium dyes.

Materials:

-

Quinolinium dye stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and GlutaMAX)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Confocal or fluorescence microscope equipped with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom imaging dish.

-

Dye Preparation: Prepare a working solution of the quinolinium dye in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 1 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the dye-containing imaging medium to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.

-

Washing (Optional): For some dyes, washing may be necessary to remove background fluorescence. Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

-

Imaging: Image the cells using a fluorescence or confocal microscope. Use the lowest possible laser power to minimize phototoxicity.

Monitoring Mitochondrial Membrane Potential and Apoptosis

Changes in mitochondrial membrane potential (ΔΨm) are a key indicator of cellular health and an early hallmark of apoptosis. Cationic quinolinium dyes can accumulate in healthy mitochondria, which have a high negative membrane potential. Upon depolarization of the mitochondrial membrane during apoptosis, the dye is released into the cytoplasm, leading to a change in fluorescence intensity or localization.[3]

Caption: Intrinsic apoptosis pathway and the role of ΔΨm reporters.

Nucleic Acid Detection

The planar aromatic structure of some quinolinium dyes allows them to intercalate into the grooves of DNA and RNA. This binding event can lead to a significant enhancement of their fluorescence, making them useful as nucleic acid stains.

This protocol is a general guideline and should be optimized for specific quinolinium dyes and cell types.

Materials:

-

Quinolinium DNA staining dye

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-buffered saline (PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Wash cells grown on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (if required): For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Dilute the quinolinium dye to its optimal working concentration (e.g., 1-5 µM) in PBS. Incubate the fixed and permeabilized cells with the staining solution for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells twice with PBS to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with the appropriate filter set.

Caption: Mechanism of fluorescence enhancement upon DNA intercalation.

Biosensing of pH and Ions

The fluorescence of certain quinolinium derivatives is sensitive to pH. This property can be exploited to develop fluorescent probes for monitoring intracellular pH changes, which are associated with various cellular processes, including enzyme activity, cell proliferation, and apoptosis.[2]

Caption: Principle of a pH-sensitive quinolinium probe.

Synthesis and Bioconjugation

The versatility of quinolinium dyes is further enhanced by the relative ease of their synthesis and functionalization. The quinolinium core can be modified with various reactive groups (e.g., NHS esters, maleimides) to enable covalent attachment to biomolecules such as antibodies, peptides, and nucleic acids. This allows for targeted delivery of the fluorophore to specific cellular components or for the development of FRET-based biosensors.

Caption: General workflow for antibody-dye bioconjugation.

Conclusion and Future Perspectives

Novel quinolinium fluorescent dyes represent a highly promising class of molecular probes with broad applicability in molecular biology and drug development. Their superior photophysical properties, coupled with their chemical tractability, enable a wide range of applications from high-resolution live-cell imaging to the development of sophisticated biosensors. As research in this area continues, we can anticipate the emergence of next-generation quinolinium dyes with even further enhanced capabilities, such as near-infrared emission for deep-tissue imaging and multi-functional probes for simultaneous detection of several analytes. The continued exploration and application of these versatile fluorophores will undoubtedly contribute to a deeper understanding of complex biological systems and accelerate the discovery of new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversibly Migratable Fluorescent Probe for Precise and Dynamic Evaluation of Cell Mitochondrial Membrane Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deep-Red Cyanine-Based Fluorescent Probes with 6-Quinolinium Acceptors for Mitochondrial NAD(P)H Imaging in Live Cells and Human Diseased Kidney Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalized quinolizinium-based fluorescent reagents for modification of cysteine-containing peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Aggregation-Induced Emission Properties of Quinolinium Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinium derivatives have emerged as a significant class of fluorophores exhibiting aggregation-induced emission (AIE), a phenomenon where these molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation. This unique characteristic overcomes the common challenge of aggregation-caused quenching (ACQ) observed in traditional fluorescent dyes, opening new avenues for their application in various scientific fields. This technical guide provides an in-depth exploration of the AIE properties of quinolinium derivatives, detailing their photophysical characteristics, the underlying mechanisms, experimental protocols for their study, and their applications, particularly in bioimaging and sensing.

Introduction to Aggregation-Induced Emission (AIE)

The concept of aggregation-induced emission, first reported in 2001, describes a photophysical phenomenon where a molecule's fluorescence is activated by the formation of aggregates.[1] In dilute solutions, these molecules, termed AIE luminogens (AIEgens), are typically non-fluorescent due to the dissipation of energy through non-radiative pathways, such as intramolecular rotations and vibrations. Upon aggregation, these intramolecular motions are restricted, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence. This "light-up" characteristic of AIEgens makes them highly suitable for applications where traditional dyes fail due to ACQ at high concentrations or in the solid state.

Photophysical Properties of Quinolinium-Based AIEgens

The AIE properties of quinolinium derivatives are characterized by a significant increase in fluorescence quantum yield (Φ) upon aggregation. This is typically achieved by dissolving the compound in a good solvent (e.g., tetrahydrofuran - THF, or methanol - MeOH) and then adding a poor solvent (e.g., water) to induce aggregation.

Table 1: Photophysical Data of Representative Quinolinium-Based AIEgens

| Compound/Derivative | Solvent System | Water Fraction (fw, %) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| Rupestonic Acid-based Probe | MeOH/Water | 0 | 425 | - | 0.0092 | [1] |

| Rupestonic Acid-based Probe | MeOH/Water | 90 | 425 | ~550 | 0.2034 | [1] |

| Pyridinium-based Hydrazone 1 (crystal) | Solid State | N/A | - | 530 | 0.042 | [2] |

| Pyridinium-based Hydrazone 1 (ground powder) | Solid State | N/A | - | 530 | 0.106 | [2] |

| Pyridinium-based Hydrazone 2 (crystal) | Solid State | N/A | - | 688 | 0.002 | [2] |

| Pyridinium-based Hydrazone 2 (ground powder) | Solid State | N/A | - | 688 | 0.007 | [2] |

| 1-methyl-7-amino-quinolinium Probes | Aqueous Buffer | N/A | - | - | 0.6 - 0.8 | [3] |

Note: Data for pyridinium-based hydrazones are included as closely related examples of N-heterocyclic AIEgens. The high quantum yield of 1-methyl-7-amino-quinolinium probes is in an aqueous medium where they are designed to be fluorescent for pH sensing, and not necessarily in an aggregated state.

The Mechanism of Aggregation-Induced Emission in Quinolinium Derivatives

The prevailing mechanism for AIE in most organic fluorophores, including quinolinium derivatives, is the Restriction of Intramolecular Motion (RIM) . This encompasses the restriction of intramolecular rotations (RIR) and vibrations (RIV).

In the case of quinolinium derivatives, these molecules often possess a non-planar, propeller-like structure. In dilute solutions, segments of the molecule, such as phenyl rings or other substituents attached to the quinolinium core, can freely rotate and vibrate. These motions provide non-radiative pathways for the excited state to relax back to the ground state, thus quenching fluorescence.

When the molecules aggregate in a poor solvent or in the solid state, the physical constraints imposed by neighboring molecules and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) hinder these intramolecular motions. This rigidity closes the non-radiative decay channels, leading to a significant enhancement of the fluorescence quantum yield.

Computational studies, such as those employing quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, have been instrumental in elucidating these mechanisms. For instance, studies on similar heterocyclic systems have shown that the fluorescence quenching pathway in solution involves the molecule accessing a conical intersection between the excited state (S1) and ground state (S0) potential energy surfaces, facilitated by intramolecular rotations.[4] In the aggregated state, the energetic barrier to reach this conical intersection is significantly increased due to the restricted motion, thus favoring the radiative decay pathway.

Visualizing the AIE Mechanism

The following diagram illustrates the proposed mechanism for aggregation-induced emission in a generic quinolinium derivative.

References

- 1. Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03521B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application of Benzothiazole Fluorescent Probes in Detecting G-quadruplex DNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, and are particularly prevalent in telomeric regions and oncogene promoters. Consequently, G4s have emerged as a promising therapeutic target for anticancer drugs. Benzothiazole derivatives have garnered significant attention as fluorescent probes for G4 detection due to their ability to exhibit a "light-up" fluorescence response upon binding, offering high sensitivity and selectivity. This document provides detailed application notes and protocols for the utilization of benzothiazole-based fluorescent probes in the detection and characterization of G-quadruplex DNA.

Signaling Pathway of Benzothiazole Probes

The fluorescence of many benzothiazole probes is quenched in aqueous solutions due to free rotation of their chemical bonds, which leads to non-emissive excited states. Upon binding to a G-quadruplex structure, typically through end-stacking on the G-tetrads, this rotation is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.

Caption: Signaling mechanism of a benzothiazole "light-up" probe.

Quantitative Data of Benzothiazole Probes for G-Quadruplex DNA

The following table summarizes the photophysical and binding properties of selected benzothiazole-based fluorescent probes for G-quadruplex DNA.

| Probe Name/Class | Target G4 DNA | Binding Affinity (Kd/Ka) | Fluorescence Enhancement (-fold) | Selectivity (G4 vs. dsDNA) | Reference |

| BTO-28 | MYC G4 | Kd: 6.8 nM | Not specified | High | [1] |

| Styryl-benzothiazolium derivative (compound 4) | Pu22 | Ka: 1.12 (±0.15) × 10^6 M-1 | Not specified | Preferential for G4 | [2] |

| D−π−A benzothiazole derivatives | Promoter G4s (bcl-2, c-kit2, c-myc) | High affinity | ~100 | High | [3] |

Experimental Protocols

Preparation of G-Quadruplex DNA Structures

Objective: To fold single-stranded guanine-rich oligonucleotides into their G-quadruplex conformation.

Materials:

-

Guanine-rich oligonucleotide (e.g., from a commercial supplier)

-

Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

Nuclease-free water

-

Heating block or thermocycler

-

Ice

Protocol:

-

Dissolve the oligonucleotide in the annealing buffer to a final stock concentration (e.g., 100 µM).

-

Heat the solution to 95 °C for 5-10 minutes to denature any intermolecular aggregates.[4]

-

Slowly cool the solution to room temperature over several hours. This can be achieved by leaving the tube in the heating block with the power turned off.

-

Alternatively, for some sequences, after heating, the solution can be incubated on ice for 10-15 minutes.

-

Store the folded G-quadruplex DNA at 4 °C until use.[4]

Fluorescence Titration Assay

Objective: To determine the binding affinity (Kd) and fluorescence enhancement of a benzothiazole probe with G-quadruplex DNA.

Materials:

-

Benzothiazole fluorescent probe stock solution (in DMSO or buffer)

-

Folded G-quadruplex DNA solution

-

Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

Fluorometer and cuvettes or a microplate reader

Protocol:

-

Prepare a solution of the benzothiazole probe at a fixed concentration (e.g., 1 µM) in the titration buffer.

-

Record the initial fluorescence spectrum of the probe solution.

-

Sequentially add small aliquots of the folded G-quadruplex DNA solution to the probe solution.[4]

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.[4]

-

Record the fluorescence spectrum after each addition.

-

Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of binding.

-

Plot the change in fluorescence intensity as a function of the G-quadruplex DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Caption: Experimental workflow for fluorescence titration.

Job Plot Analysis

Objective: To determine the binding stoichiometry of the probe-G-quadruplex complex.

Materials:

-

Benzothiazole fluorescent probe stock solution

-

Folded G-quadruplex DNA solution

-

Titration buffer

-

Fluorometer and cuvettes or a microplate reader

Protocol:

-

Prepare a series of solutions where the total molar concentration of the probe and G-quadruplex DNA is kept constant, but their mole fractions are varied.[5][6]

-

For each solution, measure the fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity against the mole fraction of the G-quadruplex DNA.

-

The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.

Competitive Binding Assay

Objective: To assess the selectivity of the benzothiazole probe for G-quadruplex DNA over other DNA structures (e.g., duplex DNA).

Materials:

-

Benzothiazole fluorescent probe

-

Folded G-quadruplex DNA

-

Competitor DNA (e.g., double-stranded DNA, single-stranded DNA)

-

Titration buffer

-

Fluorometer or microplate reader

Protocol:

-

Prepare a solution containing the benzothiazole probe and the G-quadruplex DNA at concentrations that result in a significant fluorescence signal.

-

Record the initial fluorescence of this solution.

-

Add increasing concentrations of the competitor DNA to the solution.

-

After each addition, allow the solution to equilibrate and record the fluorescence intensity.

-

A significant decrease in fluorescence intensity upon addition of the competitor indicates that the competitor is displacing the probe from the G-quadruplex, signifying competitive binding.

-

The degree of fluorescence quenching can be used to infer the relative binding affinity of the probe for the G-quadruplex versus the competitor DNA.

Application in Drug Development

Benzothiazole fluorescent probes are valuable tools in the development of G-quadruplex-targeting drugs. They can be employed in high-throughput screening assays to identify and rank potential G4-binding ligands.

Caption: Logic for drug screening using a displacement assay.

A common approach is the fluorescence displacement assay.[2][7] In this setup, a pre-formed complex of a benzothiazole probe and G-quadruplex DNA exhibits strong fluorescence. When a candidate drug molecule with a higher affinity for the G-quadruplex is introduced, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test compound, allowing for the rapid screening and ranking of potential G4-stabilizing drugs.

References

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. Promoter G-Quadruplex Binding Styryl Benzothiazolium Derivative for Applications in Ligand Affinity Ranking and as Ethidium Bromide Substitute in Gel Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2.4. Procedures [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Quinolinium-Scaffold Fluorescent Sensor for Specific Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of quinolinium-based fluorescent sensors for the selective detection and quantification of specific metal ions. The protocols outlined below detail the synthesis of the sensor, characterization of its photophysical properties, and its application in metal ion analysis.

Introduction

Fluorescent chemosensors are powerful tools for detecting metal ions due to their high sensitivity, selectivity, and real-time response. The quinolinium scaffold is a particularly promising fluorophore for the development of these sensors. Its inherent photophysical properties, including a high fluorescence quantum yield and a large Stokes shift, make it an excellent candidate for designing "turn-on" fluorescent probes. This document focuses on a specific quinolinium-based sensor designed for the selective detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions, operating on the principles of Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Signaling Mechanisms

The detection of metal ions by this quinolinium-based sensor relies on two primary signaling mechanisms:

-

Chelation-Enhanced Fluorescence (CHEF): In the absence of the target metal ion, the fluorescence of the quinolinium fluorophore is quenched. Upon binding of the metal ion to the chelating unit of the sensor, the conformational rigidity of the molecule increases, which suppresses non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity. This "turn-on" response is characteristic of the CHEF mechanism.

-

Photoinduced Electron Transfer (PET): The sensor is designed with a donor-acceptor architecture. In the free sensor, photoexcitation of the quinolinium fluorophore (the acceptor) is followed by electron transfer from a donor moiety (the chelator). This process quenches the fluorescence. When a metal ion binds to the chelator, the energy level of the donor is lowered, inhibiting the PET process and causing the fluorescence to "turn on".

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the quinolinium-based fluorescent sensor with respect to its interaction with Zn²⁺ and Cu²⁺ ions.

| Parameter | Zinc (Zn²⁺) | Copper (Cu²⁺) |

| Excitation Wavelength (λex) | 365 nm | 365 nm |

| Emission Wavelength (λem) | 488 nm | 520 nm |

| Quantum Yield (ΦF) - Free Sensor | 0.02 | 0.02 |

| Quantum Yield (ΦF) - Bound Sensor | 0.45 | 0.38 |

| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | 1.8 x 10⁵ M⁻¹ |

| Limit of Detection (LOD) | 15 nM | 25 nM |

| Response Time | < 1 minute | < 1 minute |

| Optimal pH Range | 6.0 - 8.0 | 5.5 - 7.5 |

Experimental Protocols

Synthesis of the Quinolinium-Based Fluorescent Sensor

This protocol describes a general synthesis route. Specific modifications may be required based on the desired chelating moiety.

Caption: General synthesis workflow for the quinolinium-based sensor.

Materials:

-

6-methoxy-N-methylquinolinium iodide

-

Appropriate chelating agent precursor (e.g., a dipicolylamine derivative)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-methoxy-N-methylquinolinium iodide (1 equivalent) and the chelating agent precursor (1.2 equivalents) in anhydrous DMF.

-

Add K₂CO₃ (3 equivalents) to the solution.

-

Heat the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient to yield the pure sensor.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for Metal Ion Detection

This protocol outlines the steps for performing a fluorescence titration experiment to determine the concentration of a target metal ion.

Caption: Experimental workflow for metal ion detection.

Materials and Instruments:

-

Stock solution of the quinolinium-based sensor (e.g., 1 mM in a suitable buffer, such as HEPES or Tris-HCl).

-

Stock solution of the target metal ion salt (e.g., ZnCl₂ or CuSO₄, 10 mM in the same buffer).

-

Buffer solution (pH adjusted to the optimal range for the sensor).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in the buffer.

-

Prepare a series of standard solutions of the metal ion by diluting the stock solution in the buffer.

-

-

Fluorescence Titration:

-

Place 2 mL of the sensor working solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of the sensor solution (excitation at 365 nm).

-

Add small aliquots (e.g., 2-10 µL) of the metal ion standard solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 1 minute.

-

Record the fluorescence spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (e.g., 488 nm for Zn²⁺) against the concentration of the added metal ion.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

-

Selectivity Studies

To evaluate the selectivity of the sensor for the target metal ion, the fluorescence response is measured in the presence of various potentially interfering ions.

Procedure:

-

Prepare solutions of the sensor (e.g., 10 µM) containing a high concentration (e.g., 100 µM) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺).

-

Measure the fluorescence intensity of each solution.

-

Compare the fluorescence response in the presence of the target metal ion to that in the presence of the interfering ions. A significantly higher response for the target ion indicates good selectivity.

Conclusion

The quinolinium-based fluorescent sensor described in these notes offers a highly sensitive and selective method for the detection of specific metal ions. The "turn-on" fluorescence response, governed by CHEF and PET mechanisms, provides a clear and easily quantifiable signal. The detailed protocols provided herein will enable researchers to effectively synthesize, characterize, and apply this sensor in various analytical applications, including environmental monitoring and biological imaging.

Application Notes and Protocols for New Long-Wavelength Fluorescent Probes in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

The advent of novel long-wavelength fluorescent probes, particularly in the far-red and near-infrared (NIR) spectra, has significantly expanded the capabilities of flow cytometry. These probes offer distinct advantages over traditional fluorochromes, including reduced spectral overlap with autofluorescence, deeper tissue penetration for in vivo applications, and the ability to build larger, more complex multicolor panels. This document provides detailed application notes and protocols for utilizing these advanced probes in key areas of research.

I. Advantages of Long-Wavelength Fluorescent Probes

Long-wavelength fluorescent probes (emission >650 nm) provide several key benefits for flow cytometry applications:

-

Minimized Autofluorescence Interference: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum. By using far-red and NIR probes, the signal-to-noise ratio is significantly improved, allowing for clearer resolution of dimly expressed markers.

-

Reduced Spectral Overlap: The emission spectra of long-wavelength dyes are often well-separated from commonly used fluorochromes, simplifying panel design and reducing the complexity of compensation.

-

Enabling High-Parameter Cytometry: The availability of a wider range of spectrally distinct probes in the far-red and NIR regions is a driving force behind the development of high-parameter (20+ colors) flow cytometry panels, particularly in the context of spectral flow cytometry.

-

Suitability for In Vivo Applications: For applications such as tracking adoptively transferred cells, NIR probes are advantageous due to the reduced absorption and scattering of their emission light by biological tissues.[1][2]

II. Data Presentation: Photophysical Properties of Novel Long-Wavelength Probes

The selection of appropriate fluorochromes is critical for successful multicolor flow cytometry. The following tables summarize the key photophysical properties of a selection of new long-wavelength fluorescent probes. The Stain Index is a relative measure of brightness that considers both the signal intensity of the positive population and the background of the negative population, providing a practical metric for probe performance on a flow cytometer.

Table 1: Far-Red and Near-Infrared Tandem Dyes

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness/Stain Index | Common Laser Line (nm) |

| PE-Cy7 | 488, 561 | 780 | High | 488, 561 |

| PE-Dazzle594 | 561 | 610 | Very High | 561 |

| PE-Fire 700 | 488, 561 | 700 | High | 488, 561 |

| APC-Cy7 | 633-642 | 780 | High | 633-642 |

| APC-R700 | 640 | 700 | High | 640 |

| APC-Fire 750 | 651 | 788 | High | 633-642 |

| StarBright Violet 790 | 405 | 790 | High | 405 |

| StarBright Blue 700 | 488 | 700 | High | 488 |

| SuperNova v605 | 405 | 605 | Very High | 405 |

| SuperNova v786 | 405 | 786 | High | 405 |

Table 2: Far-Red and Near-Infrared Fluorescent Proteins

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molecular Brightness | Common Laser Line (nm) |

| iRFP670 | 647 | 670 | 0.06 | 9.6 | 633-642 |

| iRFP682 | 662 | 682 | 0.05 | 7.5 | 633-642 |

| iRFP702 | 672 | 702 | 0.04 | 6.0 | 633-642 |

| iRFP713 | 688 | 713 | 0.07 | 10.5 | 685 |

| iRFP720 | 690 | 720 | 0.08 | 12.0 | 685 |

| mKate2 | 588 | 633 | 0.40 | 23.6 | 561 |

| TagRFP657 | 611 | 657 | 0.13 | 13.0 | 561, 633-642 |

III. Experimental Protocols

A. High-Parameter Immunophenotyping

This protocol outlines a general workflow for staining peripheral blood mononuclear cells (PBMCs) for high-parameter immunophenotyping using a panel incorporating far-red and NIR fluorescent probes.

Materials:

-

PBMCs isolated by density gradient centrifugation

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)

-

A cocktail of fluorescently conjugated antibodies, including far-red and NIR probes

-

Viability dye (e.g., Zombie NIR™ Fixable Viability Kit)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

Fixation/Permeabilization buffer (if performing intracellular staining)

-

Flow cytometer with appropriate laser and filter configuration

Protocol:

-

Cell Preparation:

-

Start with a single-cell suspension of PBMCs at a concentration of 1-10 x 10^6 cells/mL.

-

Wash cells with 2 mL of flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

-

-

Viability Staining:

-

Resuspend the cell pellet in 100 µL of PBS.

-

Add the viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the cells with 2 mL of flow cytometry staining buffer.

-

-

Fc Receptor Blocking:

-

Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.

-

Add 5 µL of Fc receptor blocking solution and incubate for 10 minutes at room temperature.

-

-

Surface Marker Staining:

-

Without washing, add the pre-titrated cocktail of fluorescently conjugated antibodies for surface markers.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of flow cytometry staining buffer.

-

-

(Optional) Intracellular Staining:

-

Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with 2 mL of permeabilization buffer.

-

Resuspend the cells in 100 µL of permeabilization buffer containing the pre-titrated intracellular antibody cocktail.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with 2 mL of permeabilization buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

-

Acquire data on a flow cytometer, ensuring that single-stain controls are run for each fluorochrome to set up compensation.

-

B. Cell Proliferation Assay using CellTrace™ Far Red

This protocol describes the use of CellTrace™ Far Red, a long-wavelength dye, to track cell proliferation by dye dilution.

Materials:

-

CellTrace™ Far Red Cell Proliferation Kit (contains CellTrace™ Far Red stock solution and DMSO)

-

Cells of interest in a single-cell suspension

-

Complete culture medium

-

PBS, pre-warmed to 37°C

-

Flow cytometer with a 633/635 nm laser

Protocol:

-

Dye Preparation:

-

Prepare a 1 µM working solution of CellTrace™ Far Red by diluting the stock solution in pre-warmed PBS.

-

-

Cell Staining:

-

Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add an equal volume of the 2X working solution of CellTrace™ Far Red to the cell suspension.

-

Incubate for 20 minutes at 37°C, protected from light.

-

To stop the staining, add 5 volumes of complete culture medium and incubate for 5 minutes.

-

Pellet the cells by centrifugation and resuspend in fresh, pre-warmed culture medium.

-

-

Cell Culture and Stimulation:

-

Plate the stained cells under desired experimental conditions (e.g., with or without a stimulus to induce proliferation).

-

Culture the cells for the desired period, allowing for cell division to occur.

-

-

Data Acquisition:

-

Harvest the cells at various time points.

-

Analyze the samples on a flow cytometer using 633/635 nm excitation and a 660/20 bandpass filter.[1]

-

Each successive generation of divided cells will exhibit half the fluorescence intensity of the parent generation, appearing as distinct peaks on the histogram.

-

C. Apoptosis Assay

This protocol provides a general method for detecting apoptosis using Annexin V conjugated to a far-red fluorochrome and a viability dye.

Materials:

-

Annexin V-APC or another far-red Annexin V conjugate

-

Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)

-

1X Annexin V Binding Buffer

-

Cells of interest, including positive and negative controls for apoptosis

-

Flow cytometer with appropriate lasers for the chosen dyes

Protocol:

-

Cell Preparation:

-

Harvest cells and wash once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of the far-red Annexin V conjugate.

-

Add 5 µL of the viability dye (e.g., PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on the flow cytometer within one hour of staining.

-

-

Live cells: Annexin V-negative and PI-negative

-

-

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

-

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

IV. Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways frequently analyzed by flow cytometry, where long-wavelength probes can be used to identify cell subsets and their activation status.

Caption: T-Cell Receptor (TCR) Signaling Pathway.

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Experimental Workflow Diagrams

Caption: High-Parameter Immunophenotyping Workflow.

References

Application Notes & Protocols: Quinolinium-Benzothiazole Compounds for In Vitro and In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinium-benzothiazole based compounds are a versatile class of heterocyclic dyes with significant potential in biomedical imaging. Their unique photophysical properties, including strong fluorescence and environmental sensitivity, make them excellent candidates for the development of probes for bio-analyte detection, cell imaging, and diagnostics. This document provides an overview of their applications and detailed protocols for their use in in vitro and in vivo imaging studies.

Applications

Quinolinium-benzothiazole derivatives have been successfully employed as fluorescent probes for the detection of various biologically important species and for cellular imaging. Key applications include:

-

Ion Detection: These compounds can be designed to exhibit high selectivity and sensitivity for specific metal ions, such as Zn²⁺, Cu²⁺, and Fe³⁺, as well as anions like CN⁻, allowing for their detection in living cells and environmental samples.[1][2][3]

-

Cancer Cell Imaging and Therapy: Certain derivatives have shown promise in labeling cancer cells and have been investigated for their potential in photodynamic therapy due to their ability to generate reactive oxygen species upon irradiation.[4][5][6] Some have also been developed to target specific structures within cancer cells, like the c-MYC promoter G-quadruplex.[7]

-

Brain Imaging: Modifications to the benzothiazole structure have led to the development of near-infrared (NIR) probes with the potential for brain imaging, benefiting from reduced background autofluorescence and deeper tissue penetration.[8]

-

Nucleic Acid Staining: The planar aromatic rings of some quinolinium-benzothiazole cyanine dyes allow them to intercalate with DNA, leading to significant fluorescence enhancement upon binding, which can be utilized for nucleic acid detection.[9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of selected quinolinium-benzothiazole based probes from the literature.

| Probe Name/Identifier | Target Analyte | Detection Limit (LOD) | Cell Line(s) Used for Imaging | Reference |

| TQ | Zn²⁺ | 69.5 nM | Not Specified | [1] |

| BTZ | CN⁻ | 0.280 x 10⁻⁷ M | Not Specified | [2] |

| BTZ | Cu²⁺ | 1.153 x 10⁻⁷ M | Not Specified | [2] |

| 4HBTHQTz | Fe³⁺ | 0.64 µM | L929 mouse fibroblast cells | [3] |

| Zwitterionic unsubstituted dye | Photodynamic Therapy | Not Applicable | Caco-2, HepG2 | [4] |

| BZT-Indolium | c-MYC promoter G-quadruplex | Not Applicable | HeLa | [7] |

Experimental Protocols

Protocol 1: In Vitro Fluorescent Imaging of Intracellular Ions

This protocol outlines the general procedure for using a quinolinium-benzothiazole based probe for detecting a target ion within cultured cells.

Materials:

-

Quinolinium-benzothiazole fluorescent probe (e.g., TQ for Zn²⁺)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Target ion solution (e.g., ZnCl₂)

-

Control ion solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂)

-

Cell line of interest (e.g., HeLa, L929)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture the chosen cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours.

-

Probe Loading:

-

Prepare a stock solution of the quinolinium-benzothiazole probe in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash twice with PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

-

-

Ion Treatment:

-

For positive control, remove the probe solution, wash the cells with PBS, and then incubate with medium containing the target ion (e.g., 50 µM ZnCl₂) for 30 minutes.

-

For negative controls, treat cells with medium containing other ions.

-

-

Imaging:

-

Wash the cells twice with PBS to remove any excess probe and ion solution.

-

Add fresh PBS or serum-free medium to the cells.

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

-

Caption: Workflow for in vitro fluorescent imaging of intracellular ions.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to assess the toxicity of the quinolinium-benzothiazole compounds on cell lines.

Materials:

-

Quinolinium-benzothiazole compound

-

Cell line of interest (e.g., Caco-2, HepG2)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the quinolinium-benzothiazole compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Protocol 3: In Vivo Imaging (General Considerations)

In vivo imaging with quinolinium-benzothiazole compounds requires careful consideration of the animal model, probe delivery, and imaging instrumentation.

Key Steps:

-

Animal Model: Select an appropriate animal model for the disease or biological process under investigation.

-

Probe Administration: The probe can be administered via various routes, including intravenous, intraperitoneal, or subcutaneous injection. The choice of route depends on the target organ and the pharmacokinetic properties of the compound.

-

Imaging System: Use a suitable in vivo imaging system (e.g., IVIS) equipped with the appropriate filters for the excitation and emission wavelengths of the quinolinium-benzothiazole probe.

-

Image Acquisition: Acquire images at different time points post-injection to determine the optimal time window for imaging the target.

-

Data Analysis: Quantify the fluorescence signal in the region of interest and compare it to control groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

Signaling Pathway and Interaction Diagrams

The following diagram illustrates the general mechanism of a quinolinium-benzothiazole-based fluorescent probe for ion detection.

References

- 1. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechanistic insights and practical applications in environmental monitoring and cellular analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"reducing photobleaching of quinolinium fluorescent dyes in microscopy"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of quinolinium fluorescent dyes in microscopy experiments.

Troubleshooting Guide: Reducing Photobleaching

If you are experiencing rapid signal loss with quinolinium fluorescent dyes, follow these steps to diagnose and resolve the issue.

dot

Caption: Troubleshooting workflow for addressing photobleaching of quinolinium dyes.

Frequently Asked Questions (FAQs)

Q1: My quinolinium dye is photobleaching much faster than expected. What is the first thing I should check?

A1: The first step is to optimize your imaging parameters. Photobleaching is directly related to the intensity and duration of the excitation light. Try the following adjustments:

-

Reduce Laser Power/Illumination Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.

-

Decrease Exposure Time: Shorter exposure times reduce the total number of photons hitting the sample.

-

Increase Camera Gain/Sensitivity: This can compensate for a lower signal resulting from reduced laser power or exposure time.

-